(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Description
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Reactions
- Compounds with structures incorporating elements like furan, thiadiazole, and piperidine have been synthesized through various methods, including microwave-assisted synthesis and reactions with hydrazonoyl halides. These methods offer efficient routes to a wide range of potentially bioactive compounds with diverse applications in drug discovery and development (Ravula et al., 2016) (Abdelhamid et al., 2008).
Biological Evaluation and Applications
- Various derivatives incorporating thiadiazole and imidazole structures have shown significant biological activities, including anti-inflammatory, antibacterial, and antitubercular properties. This highlights their potential as scaffolds for the development of new therapeutic agents (Demchenko et al., 2015) (Syed et al., 2013).
Material Science Applications
- Certain furan and imidazole derivatives have been explored for their optical properties, making them suitable for applications in material science, such as the development of low-cost emitters with large Stokes' shifts. This indicates potential uses in creating luminescent materials and in the field of optical sensors and devices (Volpi et al., 2017).
Corrosion Inhibition
- Imidazole-based molecules have shown effectiveness as corrosion inhibitors for metals in acidic media. This suggests that compounds with similar structures could be utilized in protecting metals from corrosion, which is crucial in various industrial applications (Costa et al., 2021).
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-22(18-5-3-16(4-6-18)14-26-12-9-23-15-26)27-10-7-17(8-11-27)20-24-25-21(30-20)19-2-1-13-29-19/h1-6,9,12-13,15,17H,7-8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDDKJMZYAKOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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